Clobutinol hydrochloride
Overview
Description
Molecular Structure Analysis
Clobutinol hydrochloride has a molecular formula of C14H23Cl2NO . It belongs to the class of organic compounds known as phenylbutylamines, which are compounds containing a phenylbutylamine moiety . This consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .Scientific Research Applications
Antitussive Efficacy
Clobutinol hydrochloride has been identified as an effective antitussive drug. A study highlighted its efficacy for treating captopril-induced cough, noting its reclassification due to QT interval prolongation concerns. However, clobutinol remains available outside the United States and European Union (Malaki, 2018).
Analytical Determination Methods
Several studies have developed methods for the simultaneous determination of clobutinol hydrochloride along with other drugs. For instance, high performance liquid chromatography (HPLC) methods have been described for determining clobutinol in urine alongside anti-inflammatory drugs (Malliou, Markopoulou & Koundourellis, 2004), and in pharmaceutical formulations (Malliou, Antoniou & Koundourellis, 2002).
Pharmacokinetic Studies
Research on clobutinol's pharmacokinetics includes the development of a sensitive reversed phase HPLC method for its determination in syrups (Rosa & Jardim, 2012), and potentiometric determination methods using ion-selective electrodes (Issa & Zayed, 2006).
Cardiac Electrophysiological Properties
Clobutinol's effect on cardiac electrophysiology has been examined, particularly its potential to delay ventricular repolarization and increase the risk of arrhythmias (Takahara et al., 2009). Another study compared the effects of clobutinol on the hERG potassium channel current to other antitussive drugs, highlighting its potential to induce arrhythmias (Deisemann et al., 2008).
Risks of Non-Prescription Medication
Research has also addressed the risks associated with non-prescription medications like clobutinol, particularly in relation to prolonging the QT interval and causing arrhythmias (Rottlaender & Hoppe, 2008).
Safety And Hazards
Clobutinol hydrochloride may cause side effects such as drowsiness, dizziness, insomnia, nausea, vomiting, and abdominal discomfort . It has been determined to cause cardiac arrhythmia in some patients and has the potential to prolong the QT interval . Due to these safety concerns, it has been withdrawn from the market worldwide .
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMROYCGIWPNZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047807 | |
Record name | Clobutinol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clobutinol hydrochloride | |
CAS RN |
1215-83-4 | |
Record name | Clobutinol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobutinol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobutinol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBUTINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2U6799DZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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